2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic routes can be scaled up with appropriate optimization of reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives.
Scientific Research Applications
2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological systems.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar bicyclic structure and exhibit diverse biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring also show various biological activities and are used in medicinal chemistry.
Uniqueness
2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-6,10H,1H3,(H,9,12)(H,13,14) |
InChI Key |
VTCAXOSWDDAAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C(=O)NC=CN2N1)C(=O)O |
Origin of Product |
United States |
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